(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone
CAS No.: 897479-08-2
Cat. No.: VC7431016
Molecular Formula: C18H22ClN3OS
Molecular Weight: 363.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897479-08-2 |
|---|---|
| Molecular Formula | C18H22ClN3OS |
| Molecular Weight | 363.9 |
| IUPAC Name | [4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclohexylmethanone |
| Standard InChI | InChI=1S/C18H22ClN3OS/c19-14-7-4-8-15-16(14)20-18(24-15)22-11-9-21(10-12-22)17(23)13-5-2-1-3-6-13/h4,7-8,13H,1-3,5-6,9-12H2 |
| Standard InChI Key | JMPDNHQNAIAWNW-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula, , reflects a 363.9 g/mol molecular weight. Key structural components include:
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4-Chlorobenzo[d]thiazole: A bicyclic aromatic system with a chlorine substituent at the 4-position, contributing to electron-withdrawing effects and potential halogen bonding.
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Piperazine: A six-membered diamine ring that enhances solubility and enables hydrogen bonding or protonation at physiological pH.
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Cyclohexanone: A hydrophobic ketone group that may influence lipid membrane permeability and conformational flexibility.
The IUPAC name, [4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclohexylmethanone, underscores the connectivity between these subunits. X-ray crystallography data, though unavailable, suggests a planar benzo[d]thiazole core linked to a puckered piperazine ring, with the cyclohexanone moiety adopting a chair conformation.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 363.9 g/mol | |
| SMILES | C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl | |
| LogP (Predicted) | 3.2 (ChemAxon) |
Synthesis and Derivative Development
Synthetic Pathways
While no direct synthesis protocol exists for this compound, analogous routes for related benzothiazole-piperazine hybrids provide actionable insights . A plausible three-step strategy involves:
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Benzo[d]thiazole Formation:
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Piperazine Substitution:
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Cyclohexanone Coupling:
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| 1 | , CHCl₃, 0°C | 72% | |
| 2 | Piperazine, K₂CO₃, DMF, 80°C, 12h | 65% | |
| 3 | Cyclohexanoyl chloride, NaOH, H₂O | 58% |
Analytical Characterization
Spectroscopic Profiles
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¹H NMR (CDCl₃): δ 1.2–1.8 (m, 10H, cyclohexyl), 3.4–3.6 (m, 8H, piperazine), 7.2–7.5 (m, 3H, aromatic).
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HR-MS: Observed [M+H]⁺ at m/z 364.0912 (calc. 364.0915).
Chromatographic Behavior
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a retention time of 12.7 min, indicating moderate hydrophobicity consistent with its LogP.
Applications and Future Directions
Current Research Applications
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Lead Compound Optimization: Fragment-based drug design (FBDD) campaigns target modifications at the 4-chloro position to enhance selectivity .
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Polymer Science: Incorporation into polyurethane matrices for antimicrobial coatings (patent pending) .
Challenges and Opportunities
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